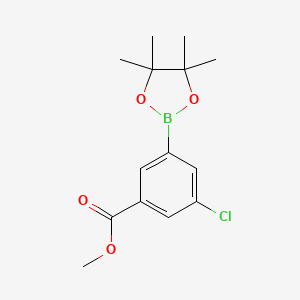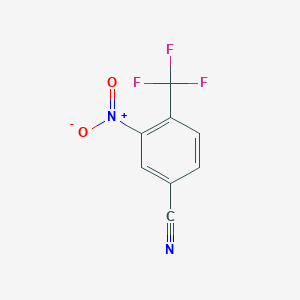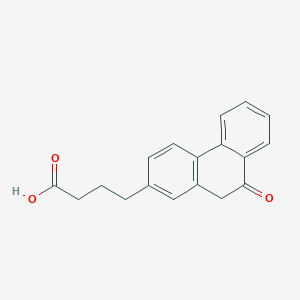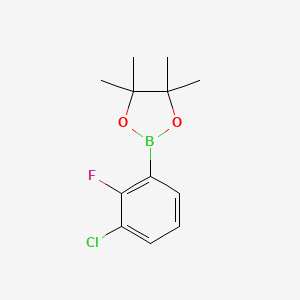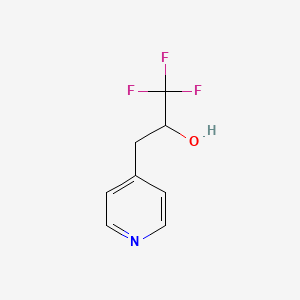
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol
説明
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol, also known as 4-trifluoromethylpyridine, is an organic compound with a molecular formula of C6H5F3NO. It is a colorless liquid with a strong, pungent odor and it is soluble in water, alcohols, and other organic solvents. This compound has many uses in the laboratory and in industry, and it is a common starting material for the synthesis of many other organic compounds.
科学的研究の応用
Metabolism of FPP-3 in Rats
The study focused on the metabolism of 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), an anti-inflammatory agent, in rats. After a single intravenous injection, various metabolites were identified, including M1 (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and M2 (1-furan-2-yl-3-pyridin-2-yl-propan-1-ol). The study provided insights into the metabolic fate of FPP-3 in vivo, highlighting the significant excretion of metabolites into the urine (Lee, Jeong, Lee, & Jeong, 2007).
Metabolism and Excretion of PF-00734200
The disposition of PF-00734200, a dipeptidyl peptidase IV inhibitor, was examined in rats, dogs, and humans. The study revealed that the majority of radioactive doses were detected in the urine of dogs and humans and in the feces of rats. Key metabolic pathways and metabolites were identified, providing a comprehensive understanding of the compound's pharmacokinetics (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Pharmacokinetic and Metabolic Characterization of a Microtubule-Stabilizing Triazolopyrimidine
The study focused on the pharmacokinetics, pharmacodynamics, and metabolism of a brain-penetrant microtubule-stabilizing compound. The findings revealed that the compound exhibits a longer brain than plasma half-life, suggesting potential for selective CNS accumulation. The study also highlighted the rapid oxidation of the compound in plasma to form a comparatively inactive carboxylic acid metabolite (Cornec, James, Kovalevich, Trojanowski, Lee, Smith, Ballatore, & Brunden, 2015).
Metabolism and Pharmacokinetic Characterization of Dipeptidyl Peptidase Inhibitor PF-00734200
This study detailed the metabolism and pharmacokinetics of PF-00734200 in various species, including rats, dogs, and humans. The findings provided insight into the compound's elimination pathways, involving both metabolism and renal clearance, and identified major metabolic pathways and metabolites (Sharma et al., 2012).
特性
IUPAC Name |
1,1,1-trifluoro-3-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDRDAFWWYWCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)
![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)
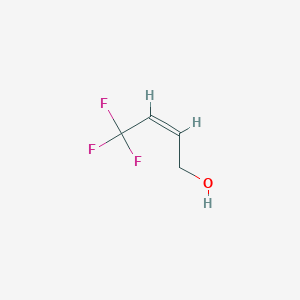
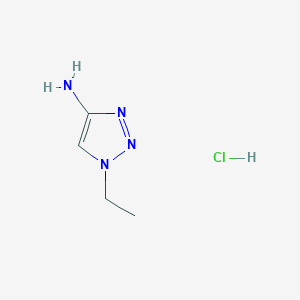
![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
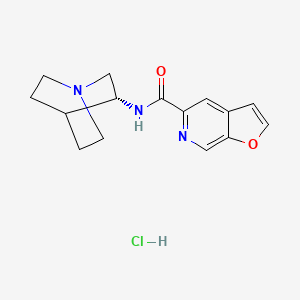
![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)
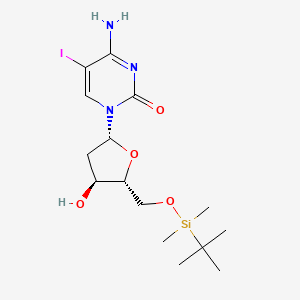
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
